molecular formula C9H6Cl3NO2 B14336418 N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride CAS No. 105755-38-2

N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride

Katalognummer: B14336418
CAS-Nummer: 105755-38-2
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: LLEHTEPKBUAYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dichloroacetyl group and a benzenecarboximidoyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with dichloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with biomolecules, leading to various biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride include other benzenecarboximidoyl derivatives and dichloroacetyl-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

105755-38-2

Molekularformel

C9H6Cl3NO2

Molekulargewicht

266.5 g/mol

IUPAC-Name

[[chloro(phenyl)methylidene]amino] 2,2-dichloroacetate

InChI

InChI=1S/C9H6Cl3NO2/c10-7(11)9(14)15-13-8(12)6-4-2-1-3-5-6/h1-5,7H

InChI-Schlüssel

LLEHTEPKBUAYKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NOC(=O)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.